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molecular formula C8H3ClN2O4 B7842032 5-chloro-7-nitro-1H-indole-2,3-dione

5-chloro-7-nitro-1H-indole-2,3-dione

Cat. No. B7842032
M. Wt: 226.57 g/mol
InChI Key: XAZUEEVNKAGHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006454B2

Procedure details

To a solution of 5-chloro-1H-indole-2,3-dione (2.8 g, 15.46 mmol) in conc. H2SO4 (9 mL) was added fuming nitric acid (1.5 mL) very slowly at −5 to 0° C. The reaction mixture was stirred at the same temperature for one hour. After completion of the reaction, the reaction mixture was poured on to crushed ice, and the resulting precipitate was filtered, washed with water (2-3 times) and dried under vacuum to obtain the title compound as yellow solid (3.2 g, 94.11%) which was used for the next step directly.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
94.11%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[O:12].[N+:13]([O-])([OH:15])=[O:14]>OS(O)(=O)=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([N+:13]([O-:15])=[O:14])[CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[O:12]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
9 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
the reaction mixture was poured on
CUSTOM
Type
CUSTOM
Details
to crushed ice
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water (2-3 times)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C(C(NC2=C(C1)[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 94.11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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